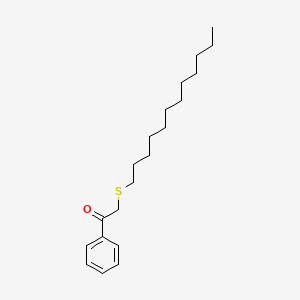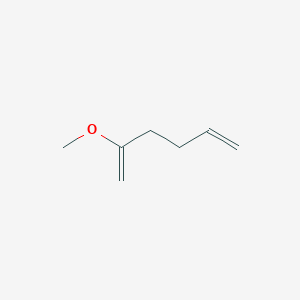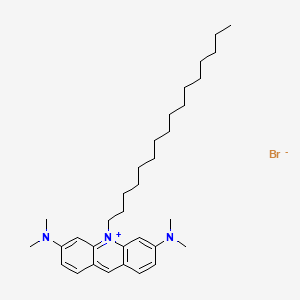![molecular formula C9H10F6O2Si B14446670 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- CAS No. 73774-99-9](/img/structure/B14446670.png)
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is a unique organic compound characterized by its cyclobutenone core, substituted with trifluoromethyl and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- typically involves radical trifluoromethylation. This process includes the generation of carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents . The reaction conditions often require the presence of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialized materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl and trimethylsilyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. These interactions can affect molecular pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-: Lacks the trimethylsilyl group, affecting its reactivity and applications.
2-Cyclobuten-1-one, 3-[(trimethylsilyl)oxy]-: Lacks the trifluoromethyl groups, resulting in different chemical properties and uses.
Cyclobutenone derivatives: Various derivatives with different substituents can be compared based on their reactivity and applications.
Uniqueness
2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties
Eigenschaften
CAS-Nummer |
73774-99-9 |
|---|---|
Molekularformel |
C9H10F6O2Si |
Molekulargewicht |
292.25 g/mol |
IUPAC-Name |
4,4-bis(trifluoromethyl)-3-trimethylsilyloxycyclobut-2-en-1-one |
InChI |
InChI=1S/C9H10F6O2Si/c1-18(2,3)17-6-4-5(16)7(6,8(10,11)12)9(13,14)15/h4H,1-3H3 |
InChI-Schlüssel |
PDSNQLMEMHJZHD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC(=O)C1(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


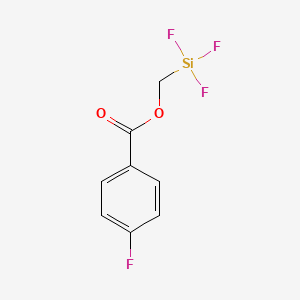
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)

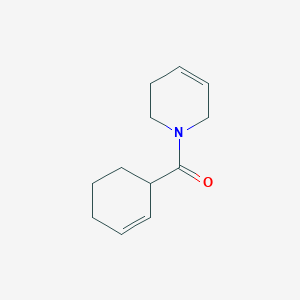
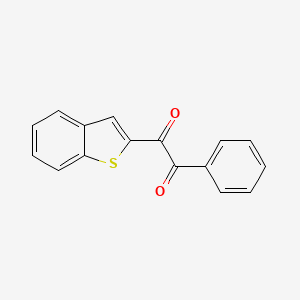
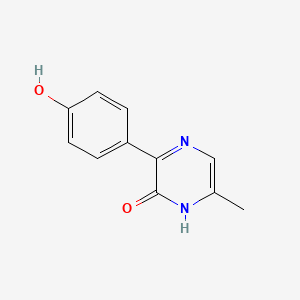
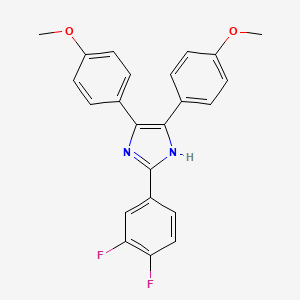
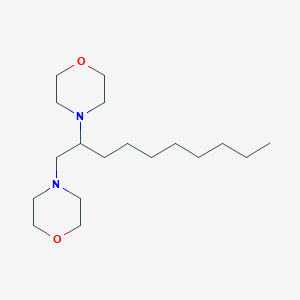
![Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B14446648.png)
